Methyl 3-chloro-2-oxo-3-phenylpropanoate
Overview
Description
“Methyl 3-chloro-2-oxo-3-phenylpropanoate” is a chemical compound with the CAS Number: 32803-73-9 . It has a molecular weight of 212.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 212.63 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Chemoenzymatic Synthesis in Pharmacology
- Application : Used in the synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), which are significant in pharmacological contexts (Hamamoto et al., 2000).
Advanced Materials and Sensing Technologies
- Application : Utilized in the development of coumarin–triazole based probes, acting as fluorescence sensors, particularly for detecting Fe3+ ions in solutions (Joshi et al., 2015).
Green Chemistry
- Application : Plays a role in the boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium, demonstrating its importance in green chemistry applications (Kiyani & Ghorbani, 2015).
Antimicrobial Agents
- Application : Converted into N-arylidene-3-phenylpropane hydrazides and further into N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides, which have shown potent antibacterial and antifungal activities (Fuloria et al., 2009).
Organic Synthesis
- Application : Integral in the synthesis of Amino Acid Ester Isocyanates, showcasing its versatility in organic synthesis processes (Tsai et al., 2003).
Catalysis and Chemical Reactions
- Application : Involved in a U-Shaped template directed cross-coupling of remote meta-C–H Bonds, indicative of its utility in complex catalytic processes (Wan et al., 2013).
Bio-reduction in Pharmaceutical Synthesis
- Application : Used in asymmetric reduction by Candida ketoreductase for producing high-purity precursors of the cardiovascular drug diltiazem (Chen et al., 2021).
Mechanism of Action
Target of Action
Methyl 3-chloro-2-oxo-3-phenylpropanoate is a covalent analog of paclitaxel . Paclitaxel is a well-known chemotherapeutic agent that targets microtubules in cells, stabilizing them and preventing their disassembly. This leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Mode of Action
As a covalent analog of paclitaxel, this compound likely shares a similar mode of action. It may bind to the beta-tubulin subunit of microtubules, stabilizing the structure and preventing the dynamic instability necessary for cell division . This results in cell cycle arrest and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle , particularly the mitotic phase. By stabilizing microtubules, the compound prevents the formation of the mitotic spindle necessary for chromosome segregation . This leads to cell cycle arrest in the metaphase, triggering apoptosis if the damage cannot be repaired .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the presence of functional groups that can be modified by metabolic enzymes .
Result of Action
The primary result of the action of this compound is the induction of cell cycle arrest and apoptosis in cells, particularly those that are rapidly dividing . This makes it a potential candidate for use as a chemotherapeutic agent .
Action Environment
The efficacy and stability of this compound, like all drugs, can be influenced by various environmental factors. These can include the pH and composition of the bodily fluids it is administered into, the presence of other drugs, and individual patient factors such as age, sex, and overall health status
Future Directions
Properties
IUPAC Name |
methyl 3-chloro-2-oxo-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLOOLNAIZIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32803-73-9 | |
Record name | methyl 3-chloro-2-oxo-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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